1-Amino-2,4-dibromofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4-dibromofluoren-9-one is a chemical compound with the molecular formula C13H7Br2NO It is a derivative of fluorenone, characterized by the presence of amino and bromine substituents at specific positions on the fluorenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dibromofluoren-9-one can be synthesized through the halogenation of 1-aminofluoren-9-one. The process involves bromination in glacial acetic acid, resulting in the formation of this compound . The reaction conditions typically include the use of bromine as the halogenating agent and glacial acetic acid as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2,4-dibromofluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fluorenone core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce higher oxidation state compounds.
- Reduction reactions can lead to the formation of reduced fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4-dibromofluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-amino-2,4-dibromofluoren-9-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-bromofluoren-9-one
- 1-Amino-2,4-dichlorofluoren-9-one
- 1-Amino-4-chlorofluoren-9-one
Comparison: 1-Amino-2,4-dibromofluoren-9-one is unique due to the presence of two bromine atoms at the 2 and 4 positions, which can significantly influence its reactivity and interaction with other molecules
Eigenschaften
CAS-Nummer |
6957-59-1 |
---|---|
Molekularformel |
C13H7Br2NO |
Molekulargewicht |
353.01 g/mol |
IUPAC-Name |
1-amino-2,4-dibromofluoren-9-one |
InChI |
InChI=1S/C13H7Br2NO/c14-8-5-9(15)12(16)11-10(8)6-3-1-2-4-7(6)13(11)17/h1-5H,16H2 |
InChI-Schlüssel |
DUHWEVGIFSIBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.